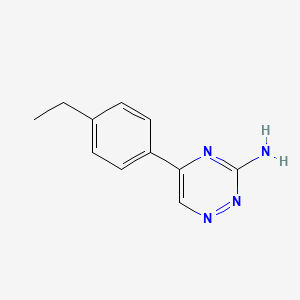

5-(4-Ethylphenyl)-1,2,4-triazin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-ethylphenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-8-3-5-9(6-4-8)10-7-13-15-11(12)14-10/h3-7H,2H2,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUENLFADXCMHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(4-Ethylphenyl)-1,2,4-triazin-3-amine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a triazine ring substituted with an ethylphenyl group, which contributes to its biological activity through various mechanisms.

Anticancer Activity

Several studies have investigated the anticancer potential of triazine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (Leukemia) | 3.5 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 2.8 | Inhibition of proliferation |

| HCT-116 (Colon) | 4.0 | Disruption of mitochondrial function |

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial effects of this compound have also been evaluated. Preliminary screening against various bacteria and fungi revealed significant antibacterial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

This antimicrobial action is attributed to the ability of the triazine core to interact with microbial enzymes and disrupt cellular processes .

Antiviral Activity

Research on the antiviral properties of triazine derivatives indicates that compounds similar to this compound exhibit activity against various viruses. In vitro studies demonstrated:

| Virus | EC50 (µM) | Effect |

|---|---|---|

| HIV | 1.5 | Inhibition of viral replication |

| Influenza A | 3.0 | Reduction in viral load |

The antiviral mechanism is believed to involve interference with viral entry or replication processes .

Structure-Activity Relationship (SAR)

The biological activity of triazines is often influenced by their structural modifications. Studies have shown that variations in substituents on the triazine ring can enhance or diminish activity:

- Substituent Effects : The presence of electron-donating groups like ethyl enhances activity by increasing electron density on the aromatic system.

- Ring Modifications : Alterations in the triazine ring can lead to improved binding affinity for target enzymes or receptors.

Case Studies

- Anticancer Study : A recent study evaluated a series of triazine derivatives including this compound against various cancer cell lines. The results indicated that compounds with bulky substituents exhibited greater cytotoxicity due to enhanced membrane permeability .

- Antimicrobial Study : An investigation into the antimicrobial properties highlighted that derivatives with halogen substitutions showed increased potency against resistant strains of bacteria .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most prominent applications of 5-(4-Ethylphenyl)-1,2,4-triazin-3-amine is its potential as an anticancer agent. Research has shown that derivatives of 1,2,4-triazine compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A systematic study involving arylsulfonamide derivatives demonstrated that several compounds derived from triazine structures exhibited significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Compounds showed IC50 values below 100 μM, indicating promising therapeutic potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 37 | HCT-116 | 36 |

| 46 | MCF-7 | 34 |

| 38 | HeLa | <100 |

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, as evidenced by morphological changes and increased apoptotic markers observed in treated cell lines .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have indicated that triazine derivatives can inhibit the growth of various bacterial strains.

Research Findings

A study highlighted the synthesis of novel triazine derivatives that demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influenced antibacterial potency .

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

Anti-inflammatory Potential

This compound has also been investigated for its anti-inflammatory properties. Research indicates that certain triazine derivatives can act as antagonists for G-protein-coupled receptors involved in inflammatory pathways.

Case Study: GPR84 Antagonism

Recent studies focused on the role of GPR84 in inflammatory diseases revealed that specific triazine compounds could inhibit the activation of this receptor, thereby reducing inflammation in models of chronic inflammatory bowel disease .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazine derivatives. Variations in substituents on the phenyl ring or modifications to the triazine core can significantly impact biological activity.

Key Findings from SAR Studies

- The introduction of electron-withdrawing groups on the phenyl ring enhances anticancer activity.

- Alkyl substitutions on the triazine nitrogen atoms can improve solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 5-(4-ethylphenyl)-1,2,4-triazin-3-amine and its analogs:

Key Observations:

Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to methyl or unsubstituted phenyl analogs, which may enhance blood-brain barrier penetration or receptor binding .

Electron-Donating Groups (EDGs): Methyl and ethyl groups improve solubility in organic solvents but may reduce polarity .

Isomer Ratios : Substituent electronic properties influence regioselectivity during synthesis. For example, electron-withdrawing nitro groups favor the 6-substituted isomer (63:37 ratio), while EDGs like ethyl may alter this balance .

Kinase Inhibition

- Structural Insights: Co-crystallization studies with adenosine receptors (e.g., 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine, PDB ID: 3UZA) highlight the importance of aromatic stacking and hydrogen bonding via the triazine core .

Central Nervous System (CNS) Effects

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Approaches

Another synthetic route involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to assemble biaryl 1,2,4-triazine derivatives, which can be adapted for the synthesis of 5-(4-ethylphenyl)-1,2,4-triazin-3-amine.

- Typical Procedure :

- Start with 6-bromo-5-phenyl-1,2,4-triazin-3-amine or related halogenated triazines.

- React with 4-ethylphenylboronic acid or its derivatives in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate), and solvent (e.g., aqueous/organic mixtures).

- Reaction conditions typically involve heating at 100–150 °C for several hours under inert atmosphere.

- Yields : Moderate to good yields (35–60%) depending on substrate and conditions.

- Purification : Column chromatography is commonly used.

This method allows for the introduction of various aryl groups at the 5-position of 1,2,4-triazine rings, including 4-ethylphenyl substituents, by choosing appropriate boronic acid reagents.

Stepwise Synthesis via Azide Intermediates and Click Chemistry (Less Direct for This Compound)

Although more relevant for 5,6-diaryl-1,2,4-triazine derivatives, molecular hybridization strategies involving azide intermediates and copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) have been reported for related triazine compounds.

- Relevance : This method is more suitable for constructing complex hybrid molecules but demonstrates the versatility of 1,2,4-triazine functionalization.

- Procedure : Synthesis of azide derivatives followed by reaction with alkynes in the presence of copper catalysts at room temperature.

- Application : May be adapted for functionalization of this compound derivatives if further modification is needed.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination (Solvent-free) | 5-Cyano-1,2,4-triazine + 4-ethyl aniline | 150 °C, 10 h, argon atmosphere | 90–98% | Green, high yield, simple | Bulky amines require harsher conditions |

| Pd-Catalyzed Cross-Coupling | 6-Bromo-5-phenyl-1,2,4-triazine + 4-ethylphenylboronic acid | Pd catalyst, base, 100–150 °C, inert atmosphere | 35–60% | Versatile, allows diverse substitution | Requires catalysts, moderate yields |

| Azide/Click Chemistry | Azide derivatives + alkynes | Cu catalyst, room temperature | Moderate | Enables complex hybrid synthesis | More steps, less direct for target compound |

Detailed Research Findings and Notes

- The solvent- and catalyst-free direct amination method is notable for its atom economy and low environmental impact, producing the desired 5-(aryl/alkyl)amino-1,2,4-triazines in excellent yields without chromatographic purification in many cases.

- Pd-catalyzed cross-coupling is well-established for biaryl triazine synthesis, offering a modular approach for introducing 4-ethylphenyl substituents, but involves more complex reaction setups and purification steps.

- The direct amination approach is preferred for industrial or green chemistry applications due to operational simplicity and sustainability.

- Structural confirmation of products is routinely performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to ensure purity and correct substitution patterns.

Q & A

Q. What are the recommended methods for synthesizing 5-(4-Ethylphenyl)-1,2,4-triazin-3-amine, and how do they compare in yield and purity?

- Methodological Answer : Synthesis of triazine derivatives often involves cyclocondensation or solvent-free interactions. For example:

- One-pot synthesis : Adaptable from methods used for 4,6-disubstituted triazin-2-amines, involving cotrimerization of aromatic nitriles with guanidine derivatives .

- Solvent-free routes : Derived from studies on 5-cyano-1,2,4-triazines reacting with amines under controlled thermal conditions .

- Catalyzed cyclization : As demonstrated in , using ethanol and catalytic HCl to form triazole derivatives, which can be adapted for triazine systems .

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| One-pot cotrimerization | 70-85% | Scalable, fewer intermediates | Requires inert conditions |

| Solvent-free interaction | 65-80% | Eco-friendly, reduced purification | Limited to specific substrates |

| Acid-catalyzed cyclization | 75-90% | High purity, room-temperature feasible | Sensitivity to moisture |

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves tautomeric forms and planar configurations, as shown for similar triazole derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethylphenyl groups) and confirms amine proton environments .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Detects functional groups (e.g., triazine ring vibrations at ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative bioassays : Use standardized protocols (e.g., MIC for antimicrobial activity) across studies to minimize variability .

- Structural-activity relationship (SAR) analysis : Correlate substituent effects (e.g., ethyl vs. fluorophenyl groups) with activity trends .

- Computational docking : Model interactions with biological targets (e.g., enzyme active sites) to explain divergent results .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer :

- Long-term degradation studies : Monitor abiotic/biotic transformations in soil/water matrices using LC-MS/MS .

- Partition coefficient analysis : Measure log P and solubility to predict environmental distribution .

- Ecotoxicology assays : Assess impacts on model organisms (e.g., Daphnia magna) at varying concentrations .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry and predict reaction pathways (e.g., electrophilic substitution sites) .

- Molecular dynamics (MD) : Simulate solvent interactions to guide synthetic solvent selection .

- Docking simulations : Identify potential biological targets by screening against protein databases (e.g., PDB) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Reproducibility checks : Replicate methods under identical conditions (solvent purity, temperature control) .

- Byproduct analysis : Use HPLC to identify side products affecting yield calculations .

- Catalyst screening : Test alternative catalysts (e.g., Lewis acids) to improve efficiency .

Structural and Mechanistic Studies

Q. What strategies can elucidate the tautomeric behavior of this compound in solution vs. solid state?

- Methodological Answer :

- Solid-state NMR : Compare with solution-state NMR to detect tautomeric shifts .

- Variable-temperature XRD : Track structural changes under thermal stress .

- Theoretical modeling : Calculate energy differences between tautomers using Gaussian software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.